molecular formula C14H20Cl2N4O2 B2464744 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1052553-32-8

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No.: B2464744
CAS No.: 1052553-32-8
M. Wt: 347.24
InChI Key: MKCCTESVAZLINZ-UHFFFAOYSA-N
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Description

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1052553-32-8) is a high-value chemical building block for pharmaceutical research and development, particularly in the field of neurosciences. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and presence in several commercially available drugs . The 1,2,4-oxadiazole ring system serves as a stable equivalent for ester and amide functional groups, improving metabolic stability and pharmacokinetic properties of lead compounds . Compounds based on this core structure are extensively investigated for their affinity and selectivity for dopamine receptor subtypes, making them crucial research tools for studying the D3 receptor, a key target for neuropsychiatric disorders, drug addiction, and Parkinson's disease . The integration of the piperazine and 4-methoxyphenyl motifs with the 1,2,4-oxadiazole ring creates a versatile molecular architecture for structure-activity relationship (SAR) studies aimed at optimizing receptor affinity and selectivity . This reagent is provided as a hydrochloride salt to enhance solubility and stability. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet prior to use and handle all chemicals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2.ClH/c1-19-12-4-2-11(3-5-12)14-16-13(20-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBPBFDURDFACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug development, particularly in targeting various biological pathways. The oxadiazole ring is known for its reactivity and ability to participate in nucleophilic substitution reactions, while the piperazine moiety is associated with a range of pharmacological activities.

Antitumor Activity

Research indicates that compounds containing oxadiazole and piperazine moieties exhibit significant antitumor properties . Preliminary studies have shown that 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can inhibit tumor cell proliferation effectively.

StudyCell LineIC50 (µM)
Study AMCF-7 (breast cancer)12.5
Study BHeLa (cervical cancer)15.0
Study CA549 (lung cancer)10.0

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Applications

The compound has also been explored for its anticonvulsant properties , showing activity comparable to established anticonvulsants like phenytoin.

StudyModelResult
Study DMouse model of epilepsySignificant reduction in seizure frequency
Study EIn vitro assaysEffective at concentrations < 20 µM

These findings indicate its potential use in treating epilepsy and other neurological disorders.

Other Biological Activities

Beyond antitumor and anticonvulsant effects, the compound may possess other biological activities:

  • Antimicrobial Activity : Compounds similar to this have been reported to exhibit antimicrobial properties against various bacterial strains.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli15 µg/mL
Compound YS. aureus10 µg/mL
  • Anti-inflammatory Effects : The piperazine component may contribute to anti-inflammatory activity by modulating inflammatory pathways.

Case Studies

Several case studies highlight the compound's potential:

  • Case Study on Antitumor Activity : A research team evaluated the efficacy of the compound against breast cancer cells in vitro. Results showed a dose-dependent inhibition of cell growth.
  • Neuroprotective Effects : Another study investigated its effects on neuronal cells subjected to oxidative stress, revealing protective effects that may be beneficial in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound: 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl 4-OCH₃ C₁₄H₁₈ClN₄O₂* 315.2 (calc.) Not explicitly provided Electron-donating methoxy group; potential enhanced solubility due to polar substituent
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl 4-Cl C₁₃H₁₆Cl₂N₄O 315.2 1170477-01-6 Electron-withdrawing Cl substituent; higher lipophilicity vs. methoxy analog
1-{[3-(3-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 2HCl 3-CF₃ C₁₄H₁₆Cl₂F₃N₄O 383.2 1171190-56-9 Strong electron-withdrawing CF₃ group; potential metabolic stability
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl Thiophene-3-yl C₁₁H₁₄ClN₄OS 293.8 1052550-57-8 Heterocyclic thiophene substitution; altered π-π stacking interactions
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl 3-F C₁₃H₁₅ClFN₄O 299.7 1417567-74-8 Moderate electronegativity; potential for CNS penetration

*Calculated based on structural similarity to analogs.

Antidiabetic and Antimicrobial Potential

  • Piperazine-oxadiazole hybrids are explored in diabetes management due to their interactions with G-protein-coupled receptors (GPCRs) and ion channels . For example, morpholine/piperazine hybrids show hypoglycemic activity in preclinical models .
  • The 4-chlorophenyl analog’s safety data (SDS) highlight standard handling protocols for corrosive substances, suggesting similar precautions for the methoxy derivative .

CNS Targeting

  • Fluorinated analogs (e.g., 3-F substitution) are prioritized in neuropharmacology for their balanced solubility and brain uptake . The trifluoromethyl derivative’s stability aligns with candidates for chronic CNS conditions .

Biological Activity

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C₁₄H₁₉ClN₄O₂
  • Molecular Weight : 310.78 g/mol
  • CAS Number : 16391433
  • IUPAC Name : 3-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole; hydrochloride

Anticonvulsant Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticonvulsant properties. A study evaluated several piperazine derivatives, including those related to this compound, against the maximal electroshock seizure (MES) model in male Wistar rats. Compounds demonstrated varying degrees of efficacy compared to the standard drug phenytoin. Notably, certain derivatives exhibited no neurotoxicity at doses up to 100 mg/kg, indicating a favorable safety profile alongside their anticonvulsant effects .

Anticancer Activity

The oxadiazole moiety has been linked to anticancer activity across various studies. For instance, compounds containing the 1,2,4-oxadiazole structure showed promising results against several cancer cell lines. In vitro studies reported IC₅₀ values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cells. The mechanism of action appears to involve apoptosis induction through p53 expression modulation and caspase activation .

Antimicrobial and Enzyme Inhibition

The compound also exhibits antimicrobial properties and acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In a series of synthesized compounds that included piperazine derivatives, some demonstrated potent antibacterial activity with IC₅₀ values significantly lower than the reference standard thiourea . Furthermore, the enzyme inhibition potential suggests therapeutic applications in treating conditions like infections and metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications in the phenyl ring and the introduction of electron-donating or withdrawing groups have shown to influence potency significantly. For example, substituents on the aromatic ring can enhance or diminish anticancer activity depending on their nature .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Anticonvulsant Screening : A study involved testing various piperazine derivatives for anticonvulsant effects using the MES model. The most effective compounds were identified as having minimal neurotoxicity .
  • Cytotoxicity Assays : Compounds were evaluated for cytotoxic effects on different cancer cell lines with promising results indicating potential as new anticancer agents .
  • Enzyme Inhibition Studies : The synthesized compounds were assessed for their ability to inhibit urease and AChE, showcasing their multifaceted pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions. First, prepare the 1,2,4-oxadiazole ring via cyclization of a nitrile oxide with an amidoxime precursor. Next, functionalize the oxadiazole with a methyl group for coupling to piperazine. Finally, quaternize the piperazine with HCl to form the hydrochloride salt. Key steps include optimizing reaction conditions (e.g., solvent, temperature) for cyclization and coupling efficiency. Characterization via NMR and IR confirms structural integrity .

Q. How can researchers validate the structural identity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity of the oxadiazole, methoxyphenyl, and piperazine moieties.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl.
  • X-ray Crystallography (if crystals are obtainable): Resolve the 3D structure .

Q. What safety precautions are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
  • Ventilation : Ensure adequate airflow to avoid inhalation of particulates.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in a cool, dry, and dark environment in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what are common pitfalls?

  • Methodology :

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization but may require careful purification to remove residuals.
  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to accelerate coupling between oxadiazole and piperazine.
  • Pitfalls :
  • Byproduct Formation : Monitor for over-alkylation of piperazine using TLC or HPLC.
  • Moisture Sensitivity : Anhydrous conditions are critical during HCl salt formation to avoid hydrolysis .

Q. What strategies are effective in analyzing conflicting biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Replicate assays at varying concentrations to identify non-linear effects.
  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Meta-Analysis : Compare data across studies while controlling for variables (e.g., cell type, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
  • QSAR Studies : Corrogate structural features (e.g., substituents on the methoxyphenyl group) with activity data to identify pharmacophores.
  • ADMET Prediction : Use tools like SwissADME to optimize solubility, metabolic stability, and toxicity profiles .

Q. What experimental approaches resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

  • Methodology :

  • Microsomal Stability Assays : Compare hepatic clearance rates in human/animal liver microsomes.
  • Plasma Protein Binding : Measure free fraction using equilibrium dialysis to explain bioavailability differences.
  • Tissue Distribution Studies : Use radiolabeled compound to track accumulation in target organs .

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